molecular formula C6H11ClN2O B2562838 3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride CAS No. 22399-90-2

3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride

Cat. No.: B2562838
CAS No.: 22399-90-2
M. Wt: 162.62
InChI Key: ZWEJRPZWECKAAK-UHFFFAOYSA-N
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Description

3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride is a chemical compound with the molecular formula C6H11ClN2O. It is a bicyclic compound featuring a diazabicyclo structure, which is a common motif in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride typically involves the cycloaddition of 3-oxidopyraziniums with acrylate derivatives. This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce alkyl or aryl groups into the molecule .

Scientific Research Applications

3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride
  • (1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride

Uniqueness

3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,8-diazabicyclo[3.2.1]octan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c9-6-5-2-1-4(8-5)3-7-6;/h4-5,8H,1-3H2,(H,7,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEJRPZWECKAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC1N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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